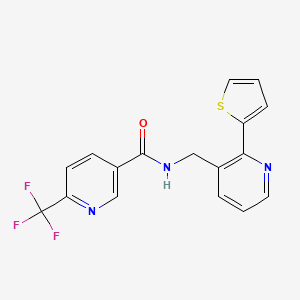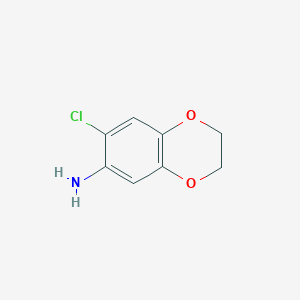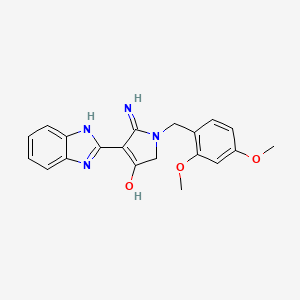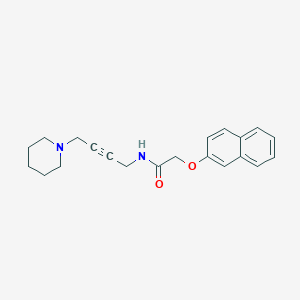
(((((2,2-Bis(5-(((diphenylphosphoryl)methoxy)methyl)-3-methyl-2-propoxybenzyl)propane-1,3-diyl)bis(3-methyl-4-propoxy-5,1-phenylene))bis(methylene))bis(oxy))bis(methylene))bis(diphenylphosphine oxide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(((((2,2-Bis(5-(((diphenylphosphoryl)methoxy)methyl)-3-methyl-2-propoxybenzyl)propane-1,3-diyl)bis(3-methyl-4-propoxy-5,1-phenylene))bis(methylene))bis(oxy))bis(methylene))bis(diphenylphosphine oxide) is a useful research compound. Its molecular formula is C101H112O12P4 and its molecular weight is 1641.89. The purity is usually 95%.
BenchChem offers high-quality (((((2,2-Bis(5-(((diphenylphosphoryl)methoxy)methyl)-3-methyl-2-propoxybenzyl)propane-1,3-diyl)bis(3-methyl-4-propoxy-5,1-phenylene))bis(methylene))bis(oxy))bis(methylene))bis(diphenylphosphine oxide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (((((2,2-Bis(5-(((diphenylphosphoryl)methoxy)methyl)-3-methyl-2-propoxybenzyl)propane-1,3-diyl)bis(3-methyl-4-propoxy-5,1-phenylene))bis(methylene))bis(oxy))bis(methylene))bis(diphenylphosphine oxide) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Applications
Phosphine oxides are known for their role in catalysis, particularly in palladium-catalyzed reactions such as the methoxycarbonylation of vinyl acetate. These reactions are pivotal for producing esters, which are precursors to various chemicals and materials. The efficiency of these catalysts is attributed to their ability to facilitate high selectivity towards the desired products under optimized conditions (Rucklidge et al., 2006).
Material Science and Polymer Chemistry
Phosphine oxides are integral in synthesizing high molecular weight poly(ether imide)s, demonstrating enhanced thermal stability and mechanical properties. These materials find applications in advanced technologies due to their high modulus, tensile strength, and thermal resistance, making them suitable for use in fire-resistant systems and other demanding environments (Tan et al., 1998).
Additionally, phosphine oxide derivatives contribute to the development of novel materials for organic light-emitting diodes (OLEDs), where they serve as electron-transporting layers. These materials help balance electron and hole transport in the device, significantly enhancing its luminous efficiency. Such advancements are critical for improving the performance and efficiency of OLEDs, a technology central to modern display and lighting solutions (Liu et al., 2015).
properties
IUPAC Name |
5-(diphenylphosphorylmethoxymethyl)-1-[3-[5-(diphenylphosphorylmethoxymethyl)-3-methyl-2-propoxyphenyl]-2,2-bis[[5-(diphenylphosphorylmethoxymethyl)-3-methyl-2-propoxyphenyl]methyl]propyl]-3-methyl-2-propoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C101H112O12P4/c1-9-53-110-97-77(5)57-81(69-106-73-114(102,89-37-21-13-22-38-89)90-39-23-14-24-40-90)61-85(97)65-101(66-86-62-82(58-78(6)98(86)111-54-10-2)70-107-74-115(103,91-41-25-15-26-42-91)92-43-27-16-28-44-92,67-87-63-83(59-79(7)99(87)112-55-11-3)71-108-75-116(104,93-45-29-17-30-46-93)94-47-31-18-32-48-94)68-88-64-84(60-80(8)100(88)113-56-12-4)72-109-76-117(105,95-49-33-19-34-50-95)96-51-35-20-36-52-96/h13-52,57-64H,9-12,53-56,65-76H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYHKIIXPJCVTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1C)COCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)CC(CC4=C(C(=CC(=C4)COCP(=O)(C5=CC=CC=C5)C6=CC=CC=C6)C)OCCC)(CC7=C(C(=CC(=C7)COCP(=O)(C8=CC=CC=C8)C9=CC=CC=C9)C)OCCC)CC1=C(C(=CC(=C1)COCP(=O)(C1=CC=CC=C1)C1=CC=CC=C1)C)OCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C101H112O12P4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1641.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2610846.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B2610853.png)
![2-[(3-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2610854.png)

![Ethyl 2-{[4'-(2-ethoxy-2-oxo-1-phenylethoxy)[1,1'-biphenyl]-4-yl]oxy}-2-phenylacetate](/img/structure/B2610857.png)

![3-(3-methoxyphenyl)-7-(4-tosylpiperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2610859.png)


![3-methyl-1-phenyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2610864.png)


